molecular formula C13H10BrNO B8703229 Methanone, (4-bromophenyl)phenyl-, oxime CAS No. 107965-78-6

Methanone, (4-bromophenyl)phenyl-, oxime

Cat. No. B8703229
CAS RN: 107965-78-6
M. Wt: 276.13 g/mol
InChI Key: VKYOCAGRKMNDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (4-bromophenyl)phenyl-, oxime is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
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properties

CAS RN

107965-78-6

Product Name

Methanone, (4-bromophenyl)phenyl-, oxime

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H10BrNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H

InChI Key

VKYOCAGRKMNDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzophenone (10.0 g, 0.0383 mol) and hydroxylamine hydrochloride (13.3 g, 0.192 mol) was heated in a mixture of ethanol (250 mL) and pyridine (50 mL) at reflux for 2 hours under an atmosphere of nitrogen. The solvents were removed under the reduced pressure and the residue was partitioned between water (300 mL) and dichloromethane (300 mL). The water phase was further extracted with dichloromethane twice (180 mL each) and the combined organic extracts were dried over magnesium sulfate. The solvent was removed under the reduced pressure and the residue was purified by flash chromatography on silica gel using ethyl acetate/n-heptane (1:9) as mobile phase to yield (4-bromophenyl)(phenyl)methanone oxime as a white solid (9.93 g, 0.036 mol): 1H NMR (DMSO-d6, 400 MHz) 7.66 (d, 1H), 7.57(d, 1H), 7.33 (m, 7H) TLC (ethyl acetate/heptane 1:5) Rf 0.38.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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